Daclatasvir - 1009119-64-5

Daclatasvir

Catalog Number: EVT-253017
CAS Number: 1009119-64-5
Molecular Formula: C40H50N8O6
Molecular Weight: 738.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daclatasvir is a potent, pan-genotypic inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A) replication complex. [, , , ] It is classified as a first-in-class direct-acting antiviral (DAA) agent. [, , ] Daclatasvir plays a crucial role in scientific research as a tool for studying HCV replication and as a lead compound for developing novel HCV antivirals.

Future Directions
  • Exploring the potential use of Daclatasvir for other viral infections: Given its potent antiviral activity, research is underway to determine whether Daclatasvir could be effective against other viruses, such as SARS-CoV-2. [, ]

Sofosbuvir

Compound Description: Sofosbuvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS5B polymerase, effectively inhibiting viral replication. [] It exhibits pan-genotypic activity, effective against all HCV genotypes. [] Sofosbuvir is often used in combination with other direct-acting antivirals, including Daclatasvir, for the treatment of chronic HCV infection.

Relevance: Sofosbuvir is frequently studied and co-administered with Daclatasvir in the treatment of chronic HCV infection. [, , ] These two compounds exhibit synergistic antiviral activity, achieving high sustained virologic response rates across various HCV genotypes. This combination therapy represents a cornerstone in HCV treatment, offering a potent and well-tolerated option for patients.

Ribavirin

Compound Description: Ribavirin is a nucleoside analog with broad antiviral activity. Its precise mechanism of action against HCV remains incompletely understood but involves inhibiting viral RNA polymerase, promoting viral mutagenesis, and modulating the host immune response. []

Relevance: Ribavirin is often used in combination with Daclatasvir and other direct-acting antivirals, particularly in patients with advanced liver disease or those who have failed prior treatments. [, ] Although adding Ribavirin can increase the likelihood of achieving a sustained virologic response, it can also contribute to a higher incidence of adverse events.

Ledipasvir

Compound Description: Ledipasvir is another direct-acting antiviral that targets the HCV NS5A protein, similar to Daclatasvir. [] It demonstrates potent antiviral activity and is typically used in combination with Sofosbuvir.

Relevance: Ledipasvir and Daclatasvir share a similar mechanism of action, both being NS5A inhibitors. [] Clinical studies have compared the efficacy and safety of Ledipasvir-based regimens to Daclatasvir-based regimens, particularly in terms of achieving SVR and long-term outcomes such as hepatocellular carcinoma. []

Asunaprevir

Compound Description: Asunaprevir is an HCV NS3/4A protease inhibitor, directly blocking viral protease activity essential for HCV replication. [] This direct-acting antiviral is often used in combination with other HCV drugs.

Relevance: Asunaprevir is often combined with Daclatasvir, creating a potent, interferon-free regimen for treating chronic HCV genotype 1 infection. [, ] This combination therapy has demonstrated high SVR rates in clinical trials and real-world settings.

Beclabuvir

Compound Description: Beclabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase, preventing viral RNA synthesis. [] This direct-acting antiviral exhibits potent activity against HCV and is often included in combination therapies.

Relevance: Beclabuvir is part of a fixed-dose combination therapy with Daclatasvir and Asunaprevir. [] This triple-drug regimen has been approved in Japan for treating chronic HCV infection, showcasing the potential of combining multiple direct-acting antivirals with complementary mechanisms of action.

Simeprevir

Compound Description: Simeprevir is another HCV NS3/4A protease inhibitor, directly inhibiting viral protease activity necessary for HCV replication. [] It is used in combination with pegylated interferon and ribavirin.

Relevance: Simeprevir, similar to Asunaprevir, exemplifies a class of HCV protease inhibitors that can be combined with Daclatasvir in treatment strategies. [] Understanding the potential for cross-resistance between different protease inhibitors and the emergence of resistant HCV variants is crucial when considering combination therapies involving Daclatasvir.

Peginterferon alfa-2a/2b

Compound Description: Peginterferon alfa-2a and peginterferon alfa-2b are long-acting forms of interferon, a naturally occurring cytokine that exhibits antiviral and immunomodulatory effects. [, , ] Pegylation enhances the pharmacokinetic properties of interferon, prolonging its half-life.

Relevance: Prior to the advent of highly effective direct-acting antivirals like Daclatasvir, peginterferon alfa, in combination with ribavirin, was the standard of care for chronic HCV infection. [, , ] Daclatasvir, when added to peginterferon alfa and ribavirin, significantly improved SVR rates compared to peginterferon alfa and ribavirin alone. [, , ]

Boceprevir and Telaprevir

Compound Description: Boceprevir and telaprevir are first-generation HCV NS3/4A protease inhibitors. [, ] These were among the earlier direct-acting antivirals introduced into clinical practice for HCV treatment.

Relevance: Boceprevir and Telaprevir represent a historical context for understanding the evolution of HCV treatment. [, ] The emergence of Daclatasvir and other more potent and better-tolerated direct-acting antivirals has largely superseded these earlier protease inhibitors, leading to improved treatment outcomes and reduced side effects.

Ombitasvir, Paritaprevir, and Dasabuvir

Compound Description: This combination represents a multi-drug regimen for HCV infection. Ombitasvir targets the HCV NS5A protein, paritaprevir inhibits the HCV NS3/4A protease, and dasabuvir acts on the HCV NS5B polymerase. []

Relevance: The combination of ombitasvir, paritaprevir, and dasabuvir highlights a trend in HCV treatment towards interferon-free, all-oral regimens that target multiple viral proteins simultaneously. [] This approach helps prevent the emergence of drug resistance and has dramatically improved treatment success rates. It provides a comparative context to Daclatasvir-containing regimens.

Velpatasvir

Compound Description: Velpatasvir is a pan-genotypic NS5A inhibitor commonly combined with Sofosbuvir for treating chronic HCV infection. []

Relevance: Velpatasvir, similar to Daclatasvir, showcases the effectiveness of NS5A inhibitors in HCV treatment. [] Clinical studies often compare these two drugs in combination therapies, assessing their efficacy and safety profiles across different patient populations and HCV genotypes.

Synthesis Analysis

The synthesis of daclatasvir involves several intricate steps, which can be executed through various methods. One notable method is the integrated multi-step continuous flow synthesis, which allows for rapid production without intermediate purification. This process has been shown to produce daclatasvir in approximately 28.2 minutes with a throughput of 11.8 grams per day and a high purity of 98% as determined by high-performance liquid chromatography .

Molecular Structure Analysis

Daclatasvir has a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The chemical formula for daclatasvir is C24_{24}H25_{25}Cl2_{2}N4_{4}O3_{3}S, and its molecular weight is approximately 499.45 g/mol. The structure consists of a biphenyl moiety connected to a pyrrolidine ring, which is further substituted with various functional groups including chlorines and a sulfonamide group.

The three-dimensional configuration of daclatasvir plays a significant role in its interaction with the NS5A protein, allowing for effective binding and inhibition of viral replication. Structural studies using nuclear magnetic resonance spectroscopy have provided insights into its stereochemistry and conformational flexibility .

Chemical Reactions Analysis

Daclatasvir participates in several chemical reactions during its synthesis and application processes. Notably, it can act as a reducing agent in redox reactions, such as when synthesizing silver nanoparticles from silver nitrate . In these reactions, daclatasvir facilitates the reduction of silver ions, demonstrating its versatility beyond antiviral applications.

Additionally, during its degradation processes, daclatasvir can undergo radical-mediated transformations that lead to various degradation products. These reactions are essential for understanding its stability and efficacy as an antiviral agent .

Mechanism of Action

The mechanism of action of daclatasvir involves its binding to the NS5A protein of the hepatitis C virus, which is critical for viral replication. By inhibiting NS5A, daclatasvir disrupts the formation of the viral replication complex, thereby preventing viral RNA synthesis and subsequent viral assembly.

Clinical studies have demonstrated that daclatasvir significantly reduces viral load in patients with hepatitis C, often achieving rapid virological response rates . The compound's efficacy is enhanced when used in combination with other antiviral agents, highlighting its role in multi-drug regimens.

Physical and Chemical Properties Analysis

Daclatasvir exhibits several notable physical and chemical properties:

  • Solubility: Daclatasvir is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 150–155 °C.
  • Stability: It displays stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • pH Stability: Optimal stability is observed at a pH range between 4 and 7.

These properties are crucial for formulating effective pharmaceutical preparations and ensuring bioavailability in clinical settings .

Applications

Daclatasvir has significant applications in the field of medicine, particularly in treating hepatitis C infections. Its use in combination therapies has transformed treatment protocols, providing patients with effective options for eradicating the virus. Beyond its antiviral properties, research is ongoing into potential applications in other viral infections and diseases where NS5A inhibition may be beneficial.

Furthermore, innovative synthesis methods involving daclatasvir have been explored for developing nanomaterials, such as silver nanoparticles, which have applications in biomedical fields including diagnostics and therapeutics .

Properties

CAS Number

1009119-64-5

Product Name

Daclatasvir

IUPAC Name

methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1

InChI Key

FKRSSPOQAMALKA-URRMOVRVSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Solubility

Freely soluble (>700 mg/mL)

Synonyms

BMS-790052
Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester
daclatasvir
Daklinza

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.